molecular formula C16H20FNO2 B2449295 (3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034354-98-6

(3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2449295
CAS No.: 2034354-98-6
M. Wt: 277.339
InChI Key: NXXNVMCWVGLQMX-UHFFFAOYSA-N
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Description

(3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidine ring.

    Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is attached through a condensation reaction involving a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: The compound is used in studying receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrrolidine and tetrahydropyran rings contribute to the overall molecular stability and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
  • (3-(3-chlorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
  • (3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-thiopyran-4-yl)methanone

Uniqueness

(3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The combination of the pyrrolidine and tetrahydropyran rings also provides a distinct structural framework that can be fine-tuned for various applications.

Properties

IUPAC Name

[3-(3-fluorophenyl)pyrrolidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2/c17-15-3-1-2-13(10-15)14-4-7-18(11-14)16(19)12-5-8-20-9-6-12/h1-3,10,12,14H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXNVMCWVGLQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC(=CC=C2)F)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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